molecular formula C21H21NO3 B8428131 1-n-Heptanoylaminoanthraquinone

1-n-Heptanoylaminoanthraquinone

Cat. No.: B8428131
M. Wt: 335.4 g/mol
InChI Key: XMKBHARQDPWLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-n-Heptanoylaminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications, particularly in the dye and pharmaceutical industries. This compound is characterized by the presence of a heptanoylamino group attached to the anthraquinone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-n-Heptanoylaminoanthraquinone can be synthesized through various methods. One common approach involves the reaction of 1-aminoanthraquinone with heptanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often employs continuous-flow methods to ensure consistent quality and yield. . This method allows for precise control over reaction parameters, resulting in a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-n-Heptanoylaminoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, each with distinct properties and applications. For example, oxidation can yield anthraquinone-2-carboxylic acid, while reduction can produce 1,4-dihydroxyanthraquinone .

Scientific Research Applications

1-n-Heptanoylaminoanthraquinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-n-Heptanoylaminoanthraquinone involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of essential biological processes. Additionally, it can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its heptanoylamino group, which imparts distinct chemical properties and enhances its applicability in various fields. Its ability to undergo diverse chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)heptanamide

InChI

InChI=1S/C21H21NO3/c1-2-3-4-5-13-18(23)22-17-12-8-11-16-19(17)21(25)15-10-7-6-9-14(15)20(16)24/h6-12H,2-5,13H2,1H3,(H,22,23)

InChI Key

XMKBHARQDPWLLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 ml round-bottom flask equipped with magnetic stirrer, condenser, heating mantle and nitrogen blanket, were placed 10.0 g of 1-aminoanthraquinone, 80 ml of nitrobenzene and 6.5 g of n-heptanoyl chloride. The solution was refluxed for 2.5 hours and cooled. Crude product was precipitated with methanol, filtered and dried. Chromatography on silica gel with toluene eluent afforded yellow 1-n-heptanoylaminoanthraquinone, melting at 133° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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